An In-depth Technical Guide to Pregnanediol 3-glucuronide-13C5 and its Application in Research
An In-depth Technical Guide to Pregnanediol 3-glucuronide-13C5 and its Application in Research
Audience: Researchers, scientists, and drug development professionals.
Core Content
Introduction to Pregnanediol 3-glucuronide (PdG)
Pregnanediol 3-glucuronide (PdG), scientifically known as 5β-pregnane-3α,20α-diol 3-glucuronide, is the principal urinary metabolite of progesterone.[1] Progesterone is a crucial steroid hormone involved in the female menstrual cycle, pregnancy, and embryogenesis.[2] After progesterone is metabolized, primarily in the liver, it is conjugated with glucuronic acid to form the water-soluble compound PdG, which can be readily excreted in the urine.[3][4] This makes urinary PdG an excellent and non-invasive biomarker for assessing progesterone levels and overall luteal phase function.[4][5] Monitoring PdG levels is significant for female reproductive health, including confirming ovulation, assessing pregnancy viability, and diagnosing endocrine disorders.[3][5]
Pregnanediol 3-glucuronide-13C5: The Internal Standard
Pregnanediol 3-glucuronide-13C5 is a stable isotope-labeled version of PdG, containing five Carbon-13 atoms.[6][7][8] This labeling makes it heavier than the naturally occurring (endogenous) PdG. Its primary and critical use in research and clinical diagnostics is as an internal standard for mass spectrometry (MS)-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3]
The function of an internal standard is to correct for variations in sample preparation and analysis, thereby improving the accuracy and precision of the quantification of the target analyte (in this case, endogenous PdG). By adding a known amount of Pregnanediol 3-glucuronide-13C5 to a biological sample, researchers can accurately determine the concentration of endogenous PdG by comparing the mass spectrometer's signal intensities of the labeled and unlabeled compounds.
Data Presentation
Table 1: Chemical and Physical Properties of Pregnanediol 3-glucuronide-13C5
| Property | Value | Source(s) |
| Synonyms | 5β-Pregnane-3α,20α-diol glucuronide-¹³C₅, 3α,20α-Dihydroxy-5β-pregnane 3-glucuronide-¹³C₅ | [7] |
| Molecular Formula | C₂₂[¹³C]₅H₄₃NaO₈ | [8] |
| Molecular Weight | 523.58 g/mol | [7][8] |
| Chemical Purity | ≥95% | [7][8] |
| Isotopic Purity | ≥99% atom ¹³C | [8] |
| Storage Temperature | -20°C, protected from light | [7] |
Table 2: Key Parameters of a Typical Pregnanediol 3-glucuronide (PdG) Competitive ELISA Kit
| Parameter | Value | Source(s) |
| Assay Principle | Competitive ELISA | [9][10] |
| Sample Types | Urine, Fecal Extracts, Extracted Serum and Plasma, Tissue Culture Media | [9][10][11] |
| Assay Range | 0.391 - 50 ng/mL | [1][10] |
| Analytical Sensitivity | ~0.18 ng/mL | [1][10] |
| Time to Result | Approximately 2.5 hours | [9][10] |
| Detection Wavelength | 450 nm | [1][9][12] |
| Intra-assay CV | 4.1% | [10] |
| Inter-assay CV | 6.4% | [10] |
Experimental Protocols
Quantification of PdG using Competitive ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying PdG in various biological samples. The following is a generalized protocol based on commercially available competitive ELISA kits.
Principle of the Method: In a competitive ELISA for PdG, a known amount of PdG conjugated to an enzyme (like horseradish peroxidase - HRP) competes with the PdG in the sample for a limited number of binding sites on a specific anti-PdG antibody. The amount of enzyme-conjugated PdG that binds to the antibody is inversely proportional to the amount of PdG in the sample. After a washing step, a substrate is added, which reacts with the bound enzyme to produce a colored product. The intensity of the color is measured using a microplate reader, and the concentration of PdG in the sample is determined by comparing the result to a standard curve.[1][9][10]
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
PdG Standard
-
Assay Buffer
-
PdG-Peroxidase (HRP) Conjugate
-
PdG Polyclonal Antibody (e.g., rabbit anti-PdG)
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution (e.g., 1M HCl)
-
Distilled or deionized water
-
Microtiter plate reader (450 nm)
-
Plate shaker
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer and assay buffer, by diluting the concentrates as per the kit instructions. Allow all components to reach room temperature.[11][12]
-
Standard Curve Preparation: Prepare a serial dilution of the PdG standard to create a standard curve. A typical range would be from 0.391 ng/mL to 50 ng/mL.[11][12]
-
Sample Preparation: Dilute samples as necessary to ensure the PdG concentration falls within the range of the standard curve. Urine samples may require dilution with the assay buffer. Serum and plasma samples typically require an extraction step (e.g., with diethyl ether) before use in the assay.[10][11]
-
Assay Procedure: a. Pipette 50 µL of standards and diluted samples into the appropriate wells of the microtiter plate.[11][12] b. Add 25 µL of the PdG-Peroxidase Conjugate to each well.[11][12] c. Add 25 µL of the PdG Antibody to each well (except for non-specific binding wells).[11][12] d. Seal the plate and incubate for 2 hours at room temperature with shaking.[9][11]
-
Washing: After incubation, wash the plate multiple times (typically 4-5 times) with the prepared 1X Wash Buffer to remove any unbound reagents.[9]
-
Substrate Addition: Add 100-150 µL of TMB Substrate to each well and incubate for a short period (e.g., 30 minutes) at room temperature, protected from light. A blue color will develop.[9]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[11]
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[1][9]
-
Data Analysis: Calculate the average absorbance for each set of standards and samples. Plot the standard curve and determine the concentration of PdG in the samples by interpolation.
Mandatory Visualizations
Caption: Metabolic pathway of Progesterone to its urinary metabolite, PdG.
Caption: Workflow for the quantification of PdG using a competitive ELISA.
References
- 1. telospub.com [telospub.com]
- 2. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aosrd.org [aosrd.org]
- 5. Pregnanediol-3-Glucuronide | Rupa Health [rupahealth.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. 5β-Pregnane-3α-20α-diol glucuronide, sodium salt (2,3,4,20,21-¹³Câ , 99%) CP 95% - Cambridge Isotope Laboratories, CLM-10412-0.001 [isotope.com]
- 8. biocompare.com [biocompare.com]
- 9. arborassays.com [arborassays.com]
- 10. Pregnanediol-3-Glucuronide (PDG) Competitive ELISA Kit (EIAPDG) - Invitrogen [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. arborassays.com [arborassays.com]
